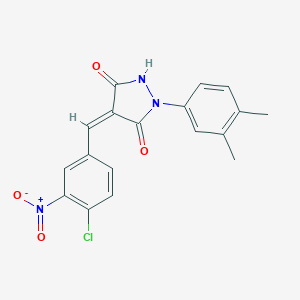![molecular formula C28H26BrNO5 B301941 (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301941.png)
(9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BBA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BBA is a synthetic compound that belongs to the family of acridines and has been shown to possess significant biological activity.
Mechanism of Action
The mechanism of action of (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell survival, including DNA topoisomerase II and NF-κB. (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to possess anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its relatively low toxicity, which makes it a potentially safer alternative to other anti-cancer drugs. However, (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have limited solubility in water, which may limit its effectiveness in certain applications. Additionally, further studies are needed to determine the optimal dosage and administration of (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid for different therapeutic applications.
Future Directions
There are several potential future directions for the research on (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of interest is the development of (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid derivatives that may possess improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in combination with other anti-cancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration of (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid for different therapeutic applications.
Synthesis Methods
The synthesis of (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves a multi-step process that includes the reaction of 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with acetic anhydride to form the final product, (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. The synthesis of (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been optimized to increase yield and purity, and various modifications have been made to the original procedure.
Scientific Research Applications
(9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been the subject of extensive scientific research due to its potential therapeutic applications. (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to possess significant anti-cancer activity, with studies demonstrating its effectiveness against a range of cancer types, including breast, lung, and colon cancer. (9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
Product Name |
(9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Molecular Formula |
C28H26BrNO5 |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[9-[4-[(4-bromophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H26BrNO5/c29-19-11-7-17(8-12-19)16-35-20-13-9-18(10-14-20)26-27-21(3-1-5-23(27)31)30(15-25(33)34)22-4-2-6-24(32)28(22)26/h7-14,26H,1-6,15-16H2,(H,33,34) |
InChI Key |
WCRKPNSQEKUDAX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)
![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)
![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)



![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)